molecular formula C14H15N3O3S B11171421 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B11171421
M. Wt: 305.35 g/mol
InChI Key: AFFWKBQQXVTAPD-UHFFFAOYSA-N
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Description

N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a synthetic organic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom.

Preparation Methods

The synthesis of N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate benzodioxole carboxylic acid derivatives. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, DMSO, and catalysts such as triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with molecular targets and pathways within cells. For instance, it can inhibit the replication of bacterial and cancer cells by interfering with DNA synthesis. The compound may also interact with specific enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can be compared with other thiadiazole derivatives, such as:

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE lies in its specific combination of the thiadiazole and benzodioxole moieties, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C14H15N3O3S/c1-14(2,3)12-16-17-13(21-12)15-11(18)8-4-5-9-10(6-8)20-7-19-9/h4-6H,7H2,1-3H3,(H,15,17,18)

InChI Key

AFFWKBQQXVTAPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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